molecular formula C8H11NO3 B3041950 2-Methoxy-5-(methoxymethoxy)pyridine CAS No. 431942-25-5

2-Methoxy-5-(methoxymethoxy)pyridine

Cat. No. B3041950
M. Wt: 169.18 g/mol
InChI Key: JWDZEPQEQCIVJH-UHFFFAOYSA-N
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Patent
US09012450B2

Procedure details

To a solution of 2-methoxy-5-(methoxymethoxy)pyridine (20 g, 0.12 mol) in THF was added diisopropylamine (0.24 g, 2.4 mmol). The solution was cooled to −40° C. followed by addition of MeLi (3M/THF, 72 mL, 0.216 mol) slowly. The resulting mixture was warmed to 0° C., stirred at 0° C. for 3 h, cooled back down to −40° C. and added N-formylpiperidine (24 mL, 0.216 mol). After stirring at −40° C. for 2 h, the mixture was quenched with a mixed solution of HCl (37%, 120 mL) and THF (250 mL). The temperature was then raised to rt and diluted with water (200 mL) and EtOAc (200 mL). The pH of the mixture was adjusted to 8-9 with solid K2CO3 and extracted with EtOAc (300 mL) twice. The organic layer was combined, dried over Na2SO4, and concentrated. The residue was purified on silica gel with 25% EtOAc/hexanes as eluent to give 2-methoxy-5-(methoxymethoxy)isonicotinaldehyde (10 g, 42%) as a pale yellow oil. 1H NMR (400 MHz; CD3OD) 7.90 (s, 1H), 6.92 (s, 1H), 5.64 (s, 1H), 5.20 (s, 2H), 3.84 (s, 3H), 3.48 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][O:11][CH3:12])=[CH:5][N:4]=1.[Li]C.[CH:15](N1CCCCC1)=[O:16]>C1COCC1.C(NC(C)C)(C)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:6]([O:9][CH2:10][O:11][CH3:12])=[CH:5][N:4]=1)[CH:15]=[O:16]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=NC=C(C=C1)OCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.24 g
Type
catalyst
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
[Li]C
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
C(=O)N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled back down to −40° C.
STIRRING
Type
STIRRING
Details
After stirring at −40° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with a mixed solution of HCl (37%, 120 mL) and THF (250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to rt
ADDITION
Type
ADDITION
Details
diluted with water (200 mL) and EtOAc (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (300 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel with 25% EtOAc/hexanes as eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(C=O)C(=CN1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.